molecular formula C20H19BrN4O2 B11029864 1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

Cat. No.: B11029864
M. Wt: 427.3 g/mol
InChI Key: SZGLQQMYHKUTFD-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide, often referred to as Compound X for brevity, is a synthetic organic molecule with a complex structure. Let’s break it down:

  • Indazole Core: : The indazole moiety (1H-indazol-3-yl) forms the central scaffold. Indazoles are heterocyclic compounds containing a five-membered ring fused to a benzene ring. The bromine atom at position 6 adds reactivity and specificity.

  • Pyrrolidine Ring: : The pyrrolidine ring (pyrrolidine-3-carboxamide) is attached to the indazole core. Pyrrolidines are five-membered nitrogen-containing rings and are commonly found in natural products and pharmaceuticals.

  • Phenylethyl Side Chain: : The N-(2-phenylethyl) group extends from the pyrrolidine nitrogen. This aromatic side chain contributes to the compound’s properties.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for Compound X, but I’ll highlight a common one:

  • Indazole Synthesis

    • Start with 2-aminobenzylamine.
    • React with 1,3-dibromo-5-methylbenzene to form the indazole core.
    • Introduce the pyrrolidine ring via amide bond formation with 2-phenylethylamine.
    • Protect functional groups as needed during the synthesis.
  • Industrial Production

    • Large-scale production typically involves multistep synthesis.
    • Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Bromine can be oxidized to a bromonium ion, which can react with nucleophiles.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

    Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents include bromine, reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Major products:

  • Reduction: 1-(6-bromo-1H-indazol-3-yl)-5-hydroxy-N-(2-phenylethyl)pyrrolidine-3-carboxamide.
  • Substitution: Various derivatives with modified phenylethyl or indazole groups.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Investigated as potential drugs (e.g., anticancer, anti-inflammatory).

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Precursor for other indazole-based compounds.

Mechanism of Action

    Molecular Targets: Compound X likely interacts with specific receptors or enzymes.

    Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Similar Compounds: Compare with related indazoles, pyrrolidines, and phenylethylamides.

    Uniqueness: Highlight its distinct features (e.g., bromine substitution).

Properties

Molecular Formula

C20H19BrN4O2

Molecular Weight

427.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19BrN4O2/c21-15-6-7-16-17(11-15)23-24-19(16)25-12-14(10-18(25)26)20(27)22-9-8-13-4-2-1-3-5-13/h1-7,11,14H,8-10,12H2,(H,22,27)(H,23,24)

InChI Key

SZGLQQMYHKUTFD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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